3-(4-(Trifluoromethyl)phenoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Trifluoromethyl)phenoxy)benzonitrile is an organic compound with the molecular formula C14H8F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenoxy)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4-(trifluoromethyl)phenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)phenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-(4-(Trifluoromethyl)phenoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)phenoxy)benzonitrile is primarily related to its ability to interact with biological targets through its trifluoromethyl and nitrile groups. These functional groups can form strong interactions with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the phenoxy group.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the benzonitrile moiety.
4-(Trifluoromethyl)benzonitrile: Similar structure but with different substitution patterns.
Uniqueness
3-(4-(Trifluoromethyl)phenoxy)benzonitrile is unique due to the combination of its trifluoromethyl, phenoxy, and benzonitrile groups. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H8F3NO |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)11-4-6-12(7-5-11)19-13-3-1-2-10(8-13)9-18/h1-8H |
InChI Key |
IQROOEWZEWGPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.